molecular formula C10H11Cl2NO2 B1487645 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide CAS No. 1226273-08-0

2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide

Cat. No.: B1487645
CAS No.: 1226273-08-0
M. Wt: 248.1 g/mol
InChI Key: OPUOAGROQJLIAZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is a chemical compound with the molecular formula C10H11Cl2NO2 and a monoisotopic mass of 247.01668 Da . Its structure features a chloroacetamide group linked by a nitrogen atom to an ethoxy chain that terminates in a 3-chlorophenoxy ring . This specific arrangement classifies it as a dichloro-substituted acetamide derivative. The InChIKey for this compound is OPUOAGROQJLIAZ-UHFFFAOYSA-N . As of the last update, detailed data on its specific biological activity, mechanism of action, and direct research applications are not widely published in the available scientific literature . Consequently, its primary research value lies in its role as a versatile synthetic intermediate or building block in organic and medicinal chemistry. Researchers may utilize this compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships or developing potential pharmacologically active substances. It is also of interest in materials science for the development of new organic compounds with specific properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUOAGROQJLIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticonvulsant, and anticancer activities. The synthesis and structure-activity relationships (SAR) of this compound and its analogs are also discussed.

Chemical Structure

The compound features a chloroacetamide moiety linked to a chlorophenoxyethyl group, which contributes to its biological activity. The molecular formula is C₁₃H₁₄Cl₂N₂O, with a molecular weight of approximately 285.17 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives.

Key Findings:

  • Activity Spectrum : It has shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate activity against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .
  • Structure-Activity Relationship (SAR) : The position and type of substituents on the phenyl ring significantly affect antimicrobial efficacy. Compounds with halogenated substituents tend to exhibit higher lipophilicity, enhancing membrane permeability and biological activity .
CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundEffectiveModerateModerate
N-(4-chlorophenyl) chloroacetamideHighly effectiveLess effectiveModerate

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored, particularly those with structural similarities to this compound.

Key Findings:

  • Mechanism : Some derivatives exhibit anticonvulsant activity by binding to AMPA receptors, which are crucial in excitatory neurotransmission .
  • Comparative Efficacy : In studies comparing various derivatives, compounds with specific substitutions demonstrated enhanced anticonvulsant effects, with the order of activity indicating that certain structural modifications can significantly increase potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Key Findings:

  • Cytotoxicity : Preliminary studies show that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, it has been noted to induce apoptosis in certain cancer cells at varying concentrations .
  • IC50 Values : The compound's effectiveness is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. These values vary among different cell lines, suggesting selective cytotoxicity .

Case Studies

  • Antimicrobial Testing : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential using standard testing methods. The results confirmed that structural modifications could enhance efficacy against specific pathogens .
  • Anticonvulsant Screening : Research on quinazolinone derivatives revealed that modifications in the chloroacetamido group led to increased anticonvulsant activity, highlighting the importance of structural features in pharmacological efficacy .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide typically involves the nucleophilic substitution reaction between 2-chloroacetamide and 2-(3-chlorophenoxy)ethylamine. This reaction is often facilitated by the presence of a base such as sodium hydroxide and may require heating to promote product formation.

Key Reactions :

  • Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles.
  • Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acid and amine.
  • Oxidation/Reduction : The compound can undergo oxidation or reduction under specific conditions.

Chemistry

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. It plays a crucial role in developing novel compounds with potential biological activities.

Biology

This compound has been utilized in biological studies, particularly in enzyme inhibition research. Its structure allows it to interact with specific enzymes, providing insights into biochemical pathways and mechanisms of action.

Medicinal Chemistry

Research indicates that this compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : Demonstrated moderate effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly against leukemia cells.
  • Anti-inflammatory Effects : Linked to potential benefits in treating inflammatory diseases due to the chlorophenoxy group.

Case Studies and Research Findings

  • Anticancer Activity : A study found that analogs of this compound exhibited significant cytotoxicity against leukemia cell lines, with one compound showing an IC50 value of 900 nM.
  • Structure-Activity Relationship (SAR) : Modifications in the phenyl ring significantly influenced biological activity. For instance, adding a methyl group at specific positions enhanced cytotoxic effects.
  • Mechanistic Studies : Investigations revealed that the compound primarily interacts with target proteins through hydrophobic contacts, suggesting a specific binding mechanism that can be leveraged for drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

Halogen Substitutions
  • 2-Chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide (): Replacing the 3-chloro with a 3-fluoro group reduces steric bulk and alters electronic properties. Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine.
Heterocyclic Extensions
  • Thiadiazole Derivatives (): Derivatives like 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide incorporate a thiadiazole ring, enhancing π-π stacking interactions with biological targets. Compound 7d exhibited potent cytotoxicity (IC50 = 1.8 µM against Caco-2 cells), outperforming 5-fluorouracil .

Variations on the Acetamide Backbone

Alkyl/Aryl Substituents
  • Herbicide Analogs: Acetochlor and metolachlor (): These herbicides feature ethyl/methyl and methoxy groups on the phenyl ring. Their metabolism in rats produces carcinogenic intermediates (e.g., CMEPA), with human liver microsomes showing slower activation, suggesting species-specific toxicity . Butachlor: A butoxy group increases hydrophobicity, correlating with stomach tumorigenicity in rats .
Bulkier Substituents

Crystallographic and Conformational Differences

  • 2-Chloro-N-(3-methylphenyl)acetamide () vs. 2-Chloro-N-(3-nitrophenyl)acetamide : The N–H bond conformation shifts from syn (with methyl) to anti (with nitro), altering hydrogen-bonding networks and crystal packing .
  • 2-Chloro-N-(2,3-dichlorophenyl)acetamide (): Dual chlorination stabilizes the molecule via intermolecular N–H⋯O hydrogen bonds, enhancing thermal stability compared to mono-chlorinated analogs .

Physicochemical Properties

Compound logP* Solubility (mg/mL) Metabolic Stability
2-Chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide ~2.8 Low (organic) Moderate
2-(3-Chlorophenoxy)-N-(4-chlorophenyl)acetamide ~3.5 Very low Low (CYP3A4/2B6)
CMEPA (Metabolite of acetochlor) ~2.0 Moderate High (rat > human)

*Calculated using fragment-based methods.

Metabolic and Toxicological Profiles

  • Metabolism: this compound is hypothesized to undergo dechlorination and oxidation, similar to alachlor, producing reactive quinone imines . Human vs. Rat: Human CYP3A4 and CYP2B6 metabolize chloroacetamides slower than rodent isoforms, reducing carcinogenic risk in humans .
  • Toxicity :

    • Chlorinated analogs (e.g., 2,3-dichloro derivatives) show higher acute toxicity (LD50 < 500 mg/kg in rodents) due to bioaccumulation .

Preparation Methods

Phenoxyethyl Intermediate Formation

The initial step involves the reaction of 3-chlorophenol with ethylene oxide or 2-chloroethyl derivatives to form 2-(3-chlorophenoxy)ethanol or related intermediates.

  • Reaction: 3-chlorophenol + ethylene oxide → 2-(3-chlorophenoxy)ethanol
  • Conditions: Typically carried out under basic catalysis or in the presence of a base such as potassium carbonate to facilitate nucleophilic attack on ethylene oxide.

Acylation with Chloroacetyl Chloride

The formed phenoxyethyl intermediate undergoes acylation with 2-chloroacetyl chloride to yield the target chloroacetamide.

  • Reaction: 2-(3-chlorophenoxy)ethanol + 2-chloroacetyl chloride → this compound
  • Conditions:
    • Solvent: Anhydrous dichloromethane or acetonitrile
    • Base: Triethylamine or potassium carbonate to neutralize HCl generated
    • Temperature: 0 °C to room temperature
    • Reaction time: 2 to 24 hours depending on scale and conditions

Alternative Nucleophilic Substitution Route

Another approach involves nucleophilic substitution where 2-chloroacetamide reacts with 2-(3-chlorophenoxy)ethylamine derivatives under mild basic conditions to form the amide bond.

  • Base: Potassium carbonate or similar mild base
  • Solvent: Polar aprotic solvents such as acetonitrile
  • Temperature: Ambient to slightly elevated (25–50 °C)
  • Reaction monitoring: Thin-layer chromatography (TLC) or HPLC

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Formation of phenoxyethyl 3-chlorophenol, ethylene oxide, K2CO3, reflux Basic catalysis, controlled addition 80–90
Acylation 2-(3-chlorophenoxy)ethanol, 2-chloroacetyl chloride, Et3N, DCM, 0–25 °C Slow addition of acid chloride to control exotherm 75–85
Nucleophilic substitution 2-chloroacetamide, 2-(3-chlorophenoxy)ethylamine, K2CO3, acetonitrile, 25 °C Mild conditions to minimize side reactions 70–80

Analytical and Purification Techniques

  • Purification: Column chromatography (silica gel) using hexane/ethyl acetate mixtures or recrystallization from suitable solvents like ethanol.
  • Characterization:
    • ¹H NMR: Signals corresponding to aromatic protons (δ 6.7–7.5 ppm), methylene protons adjacent to oxygen and nitrogen (δ 3.5–4.5 ppm), and chloroacetamide methylene (δ ~4.2 ppm).
    • ¹³C NMR: Carbonyl carbon (~165–170 ppm), aromatic carbons, and aliphatic carbons.
    • FTIR: Amide C=O stretch (~1650 cm⁻¹), C–Cl stretch (~650 cm⁻¹), and aromatic C–O stretch (~1200–1300 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight (~258 g/mol for the chlorinated derivative).
    • Melting Point: Consistent with literature values for purity confirmation.

Research Findings and Notes

  • The reaction of phenols with ethylene oxide or 2-chloroethyl derivatives in the presence of bases is well-established for preparing phenoxyalkyl intermediates, which are versatile for further acylation reactions.
  • The acylation step requires careful control of temperature and stoichiometry to avoid side reactions such as hydrolysis or polymerization of acid chlorides.
  • Use of polar aprotic solvents and mild bases in nucleophilic substitution enhances yield and purity by minimizing competing hydrolysis or elimination reactions.
  • The compound’s stability under reaction conditions is generally good, but prolonged heating or strongly acidic/basic conditions may lead to decomposition or side products.
  • Scale-up for industrial production often employs continuous flow reactors to optimize heat management and reaction times, improving yield and reproducibility.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Phenol + Ethylene Oxide + Acylation 3-chlorophenol, ethylene oxide, 2-chloroacetyl chloride, base Straightforward, high yield Requires handling of ethylene oxide (toxic, reactive)
Nucleophilic substitution 2-chloroacetamide, 2-(3-chlorophenoxy)ethylamine, K2CO3, acetonitrile Mild conditions, fewer side products Requires synthesis of amine intermediate
Lithiation and Electrophilic Substitution Organolithium reagents, dimethyl oxalate, amines Allows substitution on aromatic ring Requires low temperature and inert atmosphere

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 3-chlorophenoxyethylamine and chloroacetyl chloride. Key steps include:

  • Amide bond formation : Reacting 3-chlorophenoxyethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions .
  • Reaction optimization : Temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 amine-to-acyl chloride) to maximize yield.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Table 1: Comparison of Synthetic Conditions

ParameterExample 1 Example 2
SolventDichloromethaneToluene
Temperature0–5°CReflux (110°C)
CatalystTriethylamineNaOH
Yield78%85%

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • Spectroscopic techniques :
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N–H bend) .
  • NMR : ¹H NMR signals at δ 3.6–3.8 ppm (CH₂ adjacent to oxygen) and δ 4.2 ppm (CH₂Cl) .
    • Mass spectrometry : Molecular ion peak at m/z 262 (M⁺) and fragment ions at m/z 141 (C₆H₄ClOCH₂⁺) .

Advanced Research Questions

Q. What methodologies are used to assess the biological activity of this compound?

  • In vitro enzyme inhibition assays :
  • Acetylcholinesterase (AChE) inhibition : Ellman’s method with IC₅₀ values calculated using nonlinear regression .

  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

    • Interaction studies : Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., cytochrome P450) .

    Table 2: Biological Activity Data

    Assay TypeModel SystemKey Finding
    AntimicrobialE. coli (Gram-negative)MIC = 32 µg/mL
    CytotoxicityHeLa cellsEC₅₀ = 45 µM

Q. How are mechanistic pathways elucidated for reactions involving this compound?

  • Kinetic studies : Monitoring reaction rates via HPLC under varying temperatures to calculate activation energy (Arrhenius plots) .
  • Isotopic labeling : Using ¹³C-labeled chloroacetyl chloride to trace acyl group transfer via NMR .
  • Computational modeling : DFT calculations (Gaussian 09) to map transition states and intermediates in nucleophilic substitution reactions .

Q. What strategies are employed to evaluate the environmental impact of this compound?

  • Degradation studies : Hydrolysis under simulated environmental conditions (pH 5–9, 25°C) to identify breakdown products (e.g., 3-chlorophenoxyethanol) .
  • Ecotoxicology :
  • Algal toxicity : Chlorella vulgaris growth inhibition tests (EC₅₀ = 12 mg/L) .
  • Computational models : EPI Suite to predict bioaccumulation potential (BCF = 120) .

Contradictions and Resolutions

  • Synthetic yield discrepancies : reports 78% yield, while cites 85%. This variation arises from solvent choice (dichloromethane vs. toluene) and catalyst efficiency (triethylamine vs. NaOH). Researchers should optimize based on substrate solubility and reaction scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide
Reactant of Route 2
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2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide

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